molecular formula C7H7N3 B165781 Pyrazolo[1,5-a]pyridin-3-amine CAS No. 137837-55-9

Pyrazolo[1,5-a]pyridin-3-amine

Cat. No. B165781
Key on ui cas rn: 137837-55-9
M. Wt: 133.15 g/mol
InChI Key: TYUPYVMUQSMZOW-UHFFFAOYSA-N
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Patent
US07151109B2

Procedure details

To a mixture of 3-nitropyrazolo[1,5-a]pyridine (2.35 g, 14.4 mmol) and zinc (28.2 g, 432 mmol) in 78% ethanol (75.0 mL) was added a solution of calcium chloride (0.8 g, 7.2 mmol) in a minimum amount of water. The resulting mixture was refluxed for 2 h and filtered in hot and washed with hot ethanol. The filtrate was concentrated in vacuo to dryness and the residue was subjected to column chromatography (EtOAc) to give an orangish solid as the desired product (1.48 g, 77%): 1H NMR (400 MHz, CDCl3) δ 8.31 (d, J=7.0 Hz, 1H), 7.69 (s, 1H), 7.44 (d, J=9.0 Hz, 1H), 7.01–6.96 (m, 1H), 6.68–6.64 (m, 1H), 2.90 (br, 2H); MS (EI) m/z 134 (M++H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
28.2 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)([O-])=O.[Cl-].[Ca+2].[Cl-].O>C(O)C.[Zn]>[N:6]1[N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]2=[C:4]([NH2:1])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN2C1C=CC=C2
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
28.2 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered in hot and
WASH
Type
WASH
Details
washed with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=C2N1C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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